Crabescein

Overview

Description

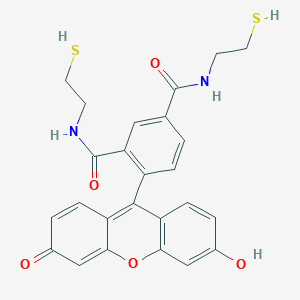

Crabescein is a natural compound derived from marine sources, specifically produced by certain species of crabs. It is a pigment with a molecular formula of C25H22N2O5S2 and a molecular weight of 494.6 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Crabescein can be synthesized through a series of chemical reactions involving the starting materials 4-(3-hydroxy-6-oxoxanthen-9-yl)-1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide. The synthesis typically involves the following steps:

Formation of the xanthene core: This step involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene core.

Functionalization of the xanthene core: The xanthene core is then functionalized with various substituents to introduce the desired functional groups.

Coupling reactions: The functionalized xanthene core is coupled with other reactants to form the final this compound structure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch reactors: Large batch reactors are used to carry out the synthesis reactions under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain pure this compound.

Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Crabescein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct properties and applications.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical and physical properties.

Substitution: this compound can undergo substitution reactions where one or more substituents on the molecule are replaced with different functional groups.

Common Reagents and Conditions:

Oxidizing agents: Common oxidizing agents used in this compound reactions include potassium permanganate and hydrogen peroxide.

Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution reagents: Various nucleophiles and electrophiles are used for substitution reactions, depending on the desired functional group to be introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents, resulting in modified this compound compounds.

Scientific Research Applications

Biochemistry and Immunology

Crabescein is utilized as a fluorescent probe to study protein dynamics and interactions. Its unique binding mechanism enables researchers to monitor the rotational correlation times of proteins, which is crucial for understanding their functional states. For example, studies have shown that labeling immunoglobulin G (IgG) with this compound provides more accurate measurements of protein dynamics compared to traditional labeling methods .

Environmental Studies

In ecological toxicology, this compound serves as a biomarker for assessing environmental quality. It can be used to evaluate the impact of pollutants on marine organisms, thereby aiding in the monitoring of ecosystem health. This application is particularly important for understanding how chemical contaminants affect biodiversity and ecosystem functions.

Cancer Research

This compound plays a significant role in cancer research by helping assess the toxicological profiles of various substances. Its ability to induce oxidative stress can be leveraged to study the effects of reactive oxygen species on cancer cells. Additionally, it is used in risk assessment studies to evaluate potential carcinogenic effects of chemicals.

Protein Stability and Aggregation Studies

Variants of this compound are employed to monitor protein stability and aggregation within bacterial cells. This application provides insights into cellular processes and protein functions, which are essential for understanding diseases related to protein misfolding and aggregation.

Case Studies

Mechanism of Action

The mechanism of action of Crabescein involves its interaction with specific molecular targets and pathways. This compound exerts its effects by:

Binding to proteins: this compound binds covalently to proteins, altering their conformation and function. This binding is crucial for its use as a fluorescent probe in studying protein dynamics.

Modulating gene expression: this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, affecting cellular processes and pathways.

Inducing oxidative stress: this compound can generate reactive oxygen species, leading to oxidative stress and cellular damage. This property is exploited in cancer research to study the effects of oxidative stress on cancer cells.

Comparison with Similar Compounds

Crabescein is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:

Fluorescein: Like this compound, Fluorescein is a fluorescent dye used in various biological and chemical applications. this compound has distinct functional groups that provide different properties and applications.

Rhodamine: Rhodamine is another fluorescent dye with applications in microscopy and flow cytometry. This compound differs in its molecular structure and specific binding properties.

Xanthene derivatives: this compound belongs to the xanthene family of compounds, which includes various derivatives with different substituents and properties. Each derivative has unique applications based on its specific structure.

Biological Activity

Crabescein is a novel fluorescent compound designed to label proteins, specifically targeting disulfide bonds. It represents the first member of a new class of fluorescent labels that can provide insights into the dynamics of proteins by measuring the rotational correlation times of the segments to which they are covalently attached. This article explores the biological activity of this compound, its applications in protein chemistry, and relevant research findings.

This compound is a derivative of fluorescein that binds specifically to disulfide bonds in proteins. The unique feature of this compound is its ability to insert into the third disulfide bond of immunoglobulin G (IgG), allowing for precise measurements of protein dynamics. The binding mechanism involves:

- Two-point attachment : Unlike traditional labeling methods that use one-point attachments, this compound's dual binding enhances its stability and provides more reliable data on protein conformational changes.

- Fluorescent reporting : The rotational correlation time measured after labeling with this compound is indicative of the protein's flexibility and conformational state, which can be crucial for understanding protein function and interactions .

Table 1: Comparison of Fluorescent Labels

| Feature | This compound | Traditional Fluorescent Labels |

|---|---|---|

| Binding Mechanism | Two-point attachment | One-point attachment |

| Target | Disulfide bonds | Various functional groups |

| Measurement Type | Rotational correlation time | Intensity-based measurements |

| Stability | High due to dual binding | Variable |

Applications in Protein Chemistry

This compound has significant implications in biochemical research, particularly in studying protein folding, stability, and interactions. Its ability to detect disulfide bonds allows researchers to:

- Monitor protein folding : By observing changes in rotational correlation times, scientists can infer folding pathways and stability of proteins under different conditions.

- Investigate enzyme activity : The presence of disulfide bonds often correlates with enzymatic activity; thus, this compound can be used to assess how modifications affect function .

Case Study: Use in Monoclonal Antibody Research

A notable application of this compound is in the labeling of monoclonal antibodies. In a study, researchers utilized this compound to label IgG molecules, allowing them to track conformational changes during binding interactions. The results demonstrated that:

- The labeled antibodies exhibited distinct rotational dynamics compared to those labeled with conventional methods.

- This enhanced understanding of antibody behavior could lead to improved therapeutic antibody design and efficacy .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Stability : this compound-labeled proteins showed increased resistance to denaturation compared to those labeled with traditional fluorescent tags.

- Dynamic Monitoring : The ability to measure real-time conformational changes provides insights into protein interactions that were previously difficult to observe.

- Broad Applicability : Beyond antibodies, this compound has potential applications in studying various proteins involved in cellular signaling pathways and metabolic processes.

Table 2: Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Monoclonal Antibody Dynamics | Improved tracking of conformational changes | Enhanced therapeutic design |

| Protein Stability | Increased resistance to denaturation | Better understanding of stability |

| Real-time Monitoring | Insights into dynamic protein interactions | Applications in drug discovery |

Properties

IUPAC Name |

4-(3-hydroxy-6-oxoxanthen-9-yl)-1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S2/c28-15-2-5-18-21(12-15)32-22-13-16(29)3-6-19(22)23(18)17-4-1-14(24(30)26-7-9-33)11-20(17)25(31)27-8-10-34/h1-6,11-13,28,33-34H,7-10H2,(H,26,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZINWHUVTCOTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCS)C(=O)NCCS)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144627 | |

| Record name | Crabescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102072-98-0 | |

| Record name | Crabescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crabescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.